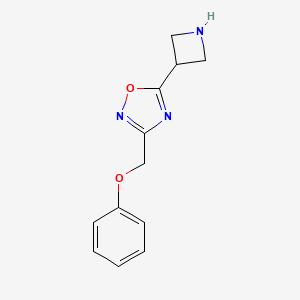

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole

Description

Propriétés

IUPAC Name |

5-(azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-4-10(5-3-1)16-8-11-14-12(17-15-11)9-6-13-7-9/h1-5,9,13H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGVCGRQMCUSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azetidine derivatives with phenoxymethyl-substituted nitriles in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Antimicrobial Activity

Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the oxadiazole ring exhibit significant antibacterial and antifungal activities.

- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to inhibit bacterial cell wall synthesis and disrupt membrane integrity. For instance, studies have shown that 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the range of 1–64 µg/mL against various strains .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole | 1–64 | MRSA, E. coli |

| Reference Drug (e.g., Gatifloxacin) | Varies | Various Bacteria |

Anticancer Activity

The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells.

- Cell Lines Tested : Studies have evaluated its effects on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism involves the activation of caspases and modulation of apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis via caspase activation |

| A549 | 15 | Induction of oxidative stress |

Neuroprotective Effects

Recent studies suggest that derivatives of oxadiazoles may possess neuroprotective properties.

- Research Findings : Compounds similar to 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's disease. In vitro studies indicate that certain derivatives can cross the blood-brain barrier and exhibit antioxidant activity .

| Compound | AChE Inhibition IC50 (µM) | Neuroprotective Activity |

|---|---|---|

| Derivative A | 0.068 | Yes |

| Derivative B | 0.218 | Moderate |

Mécanisme D'action

The mechanism of action of 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparaison Avec Des Composés Similaires

Substituent Variations in 1,2,4-Oxadiazole Derivatives

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogues:

Key Structural Insights

- Azetidine vs.

- Phenoxymethyl vs. Aryl Groups: The phenoxymethyl group combines aromaticity with an ether linkage, offering moderate electron-donating effects and improved metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethylphenyl in ).

- Nitro-Furyl vs. Azetidine : The nitro-furyl group in compound 2h provides strong electron-withdrawing effects, enhancing antibacterial activity, whereas azetidine may favor interactions with nitrogen-rich biological targets (e.g., enzymes or receptors).

Comparative Reactivity

- Electrophilic Substitution: The phenoxymethyl group’s ether oxygen may direct electrophilic attacks to the para position of the phenyl ring, unlike electron-withdrawing groups (e.g., trifluoromethyl) that deactivate the ring .

- Stability: The oxadiazole ring’s stability is influenced by substituents. Electron-withdrawing groups (e.g., nitro-furyl in ) increase resistance to ring-opening reactions compared to electron-donating groups like phenoxymethyl.

Pharmacological and Physicochemical Properties

Bioactivity Comparisons

- Antimicrobial Activity: Compound 2h (azetidine + nitro-furyl) exhibits superior activity against S. aureus (MIC <0.5 µg/mL) compared to ciprofloxacin, likely due to synergistic effects of nitro and heterocyclic groups. The target compound’s phenoxymethyl group may reduce potency but improve selectivity.

- Apoptosis Induction : 3-Aryl-5-aryl-oxadiazoles (e.g., 1d ) show apoptosis-inducing activity via TIP47 inhibition. The target compound’s azetidine may modulate target specificity compared to aryl groups.

Physicochemical Data

Activité Biologique

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.

Chemical Structure and Properties

The compound features a unique structure characterized by the oxadiazole ring, which is known for its pharmacological potential. The molecular formula is , with a molecular weight of approximately 220.24 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for further research in drug development.

1. Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole moiety have demonstrated significant antimicrobial effects against various pathogens:

- Bacterial Activity : Studies have indicated that derivatives of oxadiazoles exhibit potent antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Research also highlights the antifungal potential of oxadiazole derivatives against fungi such as Candida albicans and Aspergillus niger .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Potent antibacterial | |

| Escherichia coli | Potent antibacterial | |

| Candida albicans | Moderate antifungal | |

| Aspergillus niger | Moderate antifungal |

2. Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives are well-documented. Studies employing carrageenan-induced paw edema tests have shown that these compounds can significantly reduce inflammation in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

3. Analgesic Activity

Analgesic effects have been observed in several studies involving oxadiazole derivatives. For example, certain compounds have been tested using hot plate and tail-flick methods in mice, demonstrating significant pain-relieving properties comparable to standard analgesics .

4. Anticancer Activity

Research indicates that 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole may exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. Notably, some derivatives have been tested against a 60-cell panel assay and displayed broad-spectrum activity against multiple cancer types .

Case Studies

Several studies exemplify the biological activity of oxadiazole derivatives:

- Study on Antimicrobial Efficacy : A series of synthesized oxadiazoles were tested for their antibacterial activity against several strains. The results indicated that certain derivatives exhibited more potent effects than traditional antibiotics like ciprofloxacin .

- Anti-inflammatory Research : In a study assessing the anti-inflammatory effects of oxadiazole derivatives in rat models, significant reductions in paw edema were observed after treatment with specific compounds over a period of time .

- Anticancer Screening : A recent investigation assessed various 1,3,4-oxadiazoles for their anticancer potential against human cancer cell lines. Some compounds showed promising results comparable to established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.